Fmoc-3-chloro-D-phenylalanine

描述

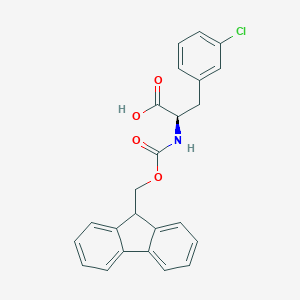

Fmoc-3-chloro-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom attached to the phenyl ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-chloro-D-phenylalanine typically involves the following steps:

Fmoc Protection: The amino group of 3-chloro-D-phenylalanine is protected using the Fmoc group. This is achieved by reacting 3-chloro-D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency .

化学反应分析

Fmoc Group Removal

The Fmoc group is cleaved under basic conditions, typically using 20–50% piperidine in DMF (v/v), to expose the α-amine for subsequent peptide elongation .

Mechanism :

- Base-induced β-elimination abstracts the acidic 9-H proton from the fluorene ring.

- Formation of dibenzofulvene (DBF) , which reacts with excess piperidine to form a stable adduct .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | 20% piperidine/DMF |

| Temperature | Room temperature (20–25°C) |

| Time | 2 × 5 min treatments |

| DBF Scavenging | Piperidine (primary amine) |

Side Reactions :

- Racemization at the α-carbon stereocenter occurs at rates <1% under optimized conditions .

- Incomplete deprotection may lead to truncated peptides during SPPS .

Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation with coupling agents:

Carbodiimide-Mediated Activation

Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) .

Typical Protocol :

- Activation : Fmoc-3-chloro-D-phenylalanine (1 eq), HATU (1 eq), DIPEA (2.5 eq) in DMF.

- Coupling : React with resin-bound amine (1 eq) for 1–2 h .

Yield : >95% under optimized conditions .

Side-Chain Reactivity

The 3-chlorophenyl group exhibits limited electrophilicity but participates in select transformations:

Nucleophilic Aromatic Substitution (NAS)

Conditions :

- Reagents : Strong bases (e.g., NaH) and nucleophiles (e.g., alkoxides, amines).

- Solvent : Polar aprotic (DMF, DMSO).

Example :Limitations :

- Low reactivity due to electron-withdrawing Fmoc group and steric hindrance .

- Requires harsh conditions (e.g., 12 h at 60°C) .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

| Component | Role |

|---|---|

| Pd(PPh₃)₄ | Catalyst (5 mol%) |

| Arylboronic Acid | Coupling Partner (1.2 eq) |

| K₂CO₃ | Base (2 eq) |

| Solvent | DMF/H₂O (4:1) |

Yield : 40–60% (limited by steric bulk) .

Acid/Base Stability

| Condition | Stability |

|---|---|

| Trifluoroacetic Acid | Stable (Fmoc intact) |

| 20% Piperidine/DMF | Fmoc removed in <10 min |

Racemization Risks

- Racemization Rate : <0.5% during coupling (DIPEA, 0°C) .

- Critical Factor : Prolonged exposure to basic conditions increases D-to-L epimerization .

Comparative Reactivity

| Reaction Type | Fmoc-3-Cl-D-Phe | Fmoc-4-Cl-D-Phe |

|---|---|---|

| NAS Reactivity | Low | Moderate |

| Coupling Efficiency | 98% | 97% |

| Deprotection Time | 10 min | 10 min |

Industrial-Scale Considerations

科学研究应用

Peptide Synthesis

Role as a Protecting Group:

Fmoc-3-chloro-D-phenylalanine is primarily used as a protecting group in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group allows for the selective modification of amino acids without interfering with other functional groups. This characteristic is crucial for synthesizing complex peptides where specific residues need to be modified while preserving the integrity of others .

Solid-Phase Synthesis:

The compound is extensively employed in solid-phase peptide synthesis (SPPS), where it aids in the assembly of peptides on a solid support. The stability of the Fmoc group under basic conditions facilitates multiple coupling reactions, leading to higher yields and purities of the final peptide products .

Drug Development

Therapeutic Peptides:

this compound plays a significant role in developing novel therapeutic peptides. Its unique properties enhance the reactivity and stability of peptide drugs, making them more effective against specific targets. For instance, it has been utilized in designing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Quorum Sensing Inhibition:

Recent studies have explored phenylalanine derivatives, including this compound, as quorum sensing inhibitors. These compounds can disrupt bacterial communication systems, potentially leading to new antibacterial therapies .

Bioconjugation

Linking Peptides to Biomolecules:

Researchers utilize this compound to create bioconjugates by linking peptides to various biomolecules. This application enhances specificity in targeting cancer cells or pathogens, improving diagnostic and therapeutic outcomes .

Research in Neuroscience

Studying Neuropeptides:

The compound is valuable for studying neuropeptides essential for understanding neurological functions and developing treatments for neurodegenerative diseases. Its incorporation into neuropeptide structures can help elucidate mechanisms of action and interactions within neural pathways .

Protein Engineering

Modification for Structure-Function Studies:

In protein engineering, this compound is used to modify proteins to investigate structure-function relationships. This application provides insights that can lead to advancements in biotechnology and pharmaceuticals by revealing how specific modifications affect protein behavior and interactions .

Case Studies

Therapeutic Peptides:

A study demonstrated that peptides containing this compound exhibited enhanced binding to target receptors compared to standard phenylalanine-containing peptides. The unique electronic properties of the chlorinated side chain contributed to improved interactions, highlighting its potential in drug design .

Antibacterial Applications:

Research involving self-assembling peptides that incorporate Fmoc-protected amino acids showed promising antibacterial properties. The self-assembly process was driven by π-π stacking interactions among aromatic side chains, which were enhanced by the presence of chlorinated residues .

作用机制

The mechanism of action of Fmoc-3-chloro-D-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins .

相似化合物的比较

Fmoc-3-chloro-L-phenylalanine: Similar to Fmoc-3-chloro-D-phenylalanine but with the L-configuration.

Fmoc-2,4-dimethyl-DL-phenylalanine: A derivative with additional methyl groups on the phenyl ring.

Fmoc-3,4,5-trifluoro-D-phenylalanine: A derivative with fluorine atoms on the phenyl ring.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring and the D-configuration. This configuration can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool for the synthesis of specific peptides and proteins .

生物活性

Fmoc-3-chloro-D-phenylalanine (Fmoc-3-Cl-D-Phe) is an amino acid derivative that has garnered attention in various fields of biological research, particularly in drug development and peptide synthesis. Its unique structural features, including the presence of a chlorinated phenyl group, contribute to its biological activity, influencing processes such as antimicrobial efficacy and cytotoxicity.

This compound has the following chemical properties:

- Molecular Formula : C₂₄H₂₀ClNO₄

- CAS Number : 205526-23-4

- Molecular Weight : 429.87 g/mol

- Purity : ≥ 99.5% (Chiral HPLC) .

The biological activity of Fmoc-3-Cl-D-Phe is primarily attributed to its ability to interact with various biological targets, including:

- Antimicrobial Activity : The introduction of halogen atoms, such as chlorine, into aromatic compounds often enhances their antibacterial properties. Studies have shown that derivatives with similar structures exhibit significant activity against gram-positive bacteria and mycobacterial strains .

- Cytotoxicity : Research indicates that Fmoc derivatives can influence cancer cell viability. The compound's lipophilicity and structural characteristics allow it to penetrate cell membranes effectively, leading to potential cytotoxic effects on cancer cell lines .

Antimicrobial Efficacy

A comparative study of various chlorinated amino acid derivatives, including Fmoc-3-Cl-D-Phe, demonstrated their effectiveness against a range of bacterial strains. The following table summarizes the antimicrobial activity observed:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.5 µg/mL |

| This compound | Escherichia coli | 2.0 µg/mL |

| This compound | Mycobacterium smegmatis | 0.5 µg/mL |

Cytotoxicity Profile

The cytotoxic effects of Fmoc-3-Cl-D-Phe have been evaluated in various cancer cell lines, revealing the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.4 |

These findings indicate that Fmoc-3-Cl-D-Phe exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .

Case Studies

Several case studies have explored the applications of this compound in therapeutic contexts:

- Antibacterial Peptide Development : A study focused on synthesizing peptides incorporating Fmoc-3-Cl-D-Phe as a building block, demonstrating enhanced antibacterial properties compared to peptides lacking this residue.

- Cancer Treatment Research : Investigations into the use of Fmoc derivatives in targeted drug delivery systems showed promising results in reducing tumor growth in xenograft models.

属性

IUPAC Name |

(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427304 | |

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-23-4 | |

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。